Home > Products > Screening Compounds P94513 > 4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide -

4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Catalog Number: EVT-4947460
CAS Number:
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

1.1 Compound Description: This series of compounds act as proton pump inhibitors, effectively controlling hyperacidity complications by suppressing gastric acid secretion. [] These molecules inhibit the H+/K+-ATPase enzyme, and quantitative structure-activity relationship (QSAR) studies have been conducted to understand how their structure influences their inhibitory activity. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

2.1 Compound Description: This compound, including its hydrochloride salt and various crystalline forms, is the subject of several patents. [, , , , ] The patents primarily focus on the preparation and characterization of different crystalline forms, with limited information on biological activity.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)

3.1 Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potential as an anti-inflammatory agent. [] It exhibits potent binding to DDR1 and DDR2, effectively inhibiting their kinase activities. [] Furthermore, 5n demonstrates promising anti-inflammatory effects in vitro and in vivo, particularly in a lipopolysaccharide-induced acute lung injury mouse model. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

4.1 Compound Description: Identified as a potent pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, AP24534 demonstrates efficacy against the T315I gatekeeper mutant, a mutation known for resistance to existing CML treatments. [] AP24534 effectively inhibits the kinase activity of both native and T315I mutant BCR-ABL, showing significant suppression of BCR-ABL(T315I) expressing Ba/F3 cells in vivo. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

5.1 Compound Description: Developed as a selective Akt inhibitor, Hu7691 (B5) demonstrates a significantly reduced propensity to induce keratinocyte apoptosis, a common dose-limiting toxicity of Akt inhibitors. [] This compound displays promising kinase selectivity, strong anticancer properties, and a favorable safety profile, leading to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA). []

4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

6.1 Compound Description: This series of compounds exhibits a range of biological activities, including antioxidant, antitumor, and antimicrobial effects. [] Structure-activity relationship (SAR) studies highlight the influence of various substituents on their potency against different free radicals, human cancer cell lines, and microbial strains. []

Properties

Product Name

4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

IUPAC Name

4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-14-5-7-15(8-6-14)18(22)20-17-4-2-3-16(13-17)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22)

InChI Key

QGVRXCFBKLRUDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.